molecular formula C9H12N2O6 B12559201 1-[(2-Acetoxyethoxy)methyl]barbituric Acid CAS No. 154021-74-6

1-[(2-Acetoxyethoxy)methyl]barbituric Acid

Katalognummer: B12559201
CAS-Nummer: 154021-74-6
Molekulargewicht: 244.20 g/mol
InChI-Schlüssel: GTLSZXVPIAVXIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Acetoxyethoxy)methyl]barbituric acid is a derivative of barbituric acid, a compound known for its diverse applications in medicinal chemistry and material sciences. This compound is characterized by the presence of an acetoxyethoxy group attached to the barbituric acid core, which imparts unique chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of 1-[(2-acetoxyethoxy)methyl]barbituric acid involves the reaction of 2,4,6-tris(trimethylsiloxy)pyrimidine with 2-oxabutane-1,4-diyl diacetate in methylene chloride in the presence of tin(IV) chloride (SnCl4). This reaction proceeds regioselectively to form the desired compound . The product can be further deacetylated to yield a free acyclic analog of N-ribosides of barbituric acid .

Wirkmechanismus

The mechanism of action of 1-[(2-acetoxyethoxy)methyl]barbituric acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, barbituric acid derivatives are known to act as central nervous system depressants by promoting binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels .

Vergleich Mit ähnlichen Verbindungen

1-[(2-Acetoxyethoxy)methyl]barbituric acid can be compared to other barbituric acid derivatives such as:

The uniqueness of this compound lies in its acetoxyethoxy group, which imparts distinct chemical properties and potential biological activities compared to other barbituric acid derivatives.

Eigenschaften

CAS-Nummer

154021-74-6

Molekularformel

C9H12N2O6

Molekulargewicht

244.20 g/mol

IUPAC-Name

2-[(2,4,6-trioxo-1,3-diazinan-1-yl)methoxy]ethyl acetate

InChI

InChI=1S/C9H12N2O6/c1-6(12)17-3-2-16-5-11-8(14)4-7(13)10-9(11)15/h2-5H2,1H3,(H,10,13,15)

InChI-Schlüssel

GTLSZXVPIAVXIH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCOCN1C(=O)CC(=O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.